Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate
Overview
Description
Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a trifluoromethyl group and a fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit improved drug potency toward certain enzymes .
Mode of Action
The trifluoromethyl group in the molecule can influence both the pharmacodynamic and pharmacokinetic properties of the candidate . The presence of fluorine atoms can alter the electronic, lipophilic, and steric parameters of the compound, which can affect its interaction with its targets .
Biochemical Pathways
It’s known that reactions at the benzylic position are very important for synthesis problems . The compound might undergo free radical bromination, nucleophilic substitution, or oxidation .
Pharmacokinetics
The presence of fluorine atoms can significantly affect the pharmacokinetic properties of a compound . Fluorine atoms can enhance the metabolic stability of a compound, increase its lipophilicity, and improve its bioavailability .
Result of Action
A molecule with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring has been found to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Action Environment
The presence of fluorine atoms can enhance the stability of a compound under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate typically involves the esterification of 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetic acid with ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetic acid.
Reduction: 2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[4-(trifluoromethyl)phenyl]acetate: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
Methyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate: The methyl ester analog, which may have different physical and chemical properties.
2-[2-fluoro-4-(trifluoromethyl)phenyl]acetic acid: The corresponding acid, which can be used as a precursor in the synthesis of the ester.
Uniqueness
This compound is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring
Properties
IUPAC Name |
ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-2-17-10(16)5-7-3-4-8(6-9(7)12)11(13,14)15/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXFXKXUCHALKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379009 | |
Record name | ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220530-99-4 | |
Record name | ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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